molecular formula C16H19N3O4S B2373990 methyl 4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzoate CAS No. 2034337-97-6

methyl 4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzoate

Cat. No.: B2373990
CAS No.: 2034337-97-6
M. Wt: 349.41
InChI Key: HDMWLCVAKAEIAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzoate is a synthetic compound featuring a tetrahydropyrazolo[1,5-a]pyridine core linked to a sulfamoyl-substituted benzoate group.

Properties

IUPAC Name

methyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethylsulfamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-23-16(20)12-5-7-14(8-6-12)24(21,22)18-11-13-10-17-19-9-3-2-4-15(13)19/h5-8,10,18H,2-4,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMWLCVAKAEIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=C3CCCCN3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C_{15}H_{18}N_{4}O_{3}S
  • Molecular Weight : 342.39 g/mol

The structure incorporates a benzoate moiety linked to a sulfamoyl group and a tetrahydropyrazolo[1,5-a]pyridine derivative, which is crucial for its biological activity.

This compound is believed to exert its biological effects primarily through the inhibition of specific enzymes and receptors involved in disease pathways.

  • Inhibition of Carbonic Anhydrase Isozymes : Recent studies have shown that compounds with a sulfamoyl group can selectively inhibit carbonic anhydrase IX (CAIX), which is overexpressed in various cancers. This inhibition can lead to reduced tumor growth and metastasis by altering the tumor microenvironment .
  • Interaction with Androgen Receptors : The tetrahydropyrazolo[1,5-a]pyridine component may interact with androgen receptors (AR), which are implicated in prostate cancer. Compounds that modulate AR activity can potentially serve as therapeutic agents in hormone-dependent cancers .

In Vitro Studies

Several studies have assessed the biological activity of related compounds:

  • Anticancer Activity : Methyl 5-sulfamoyl-benzoates have demonstrated high affinity for CAIX with dissociation constants in the low nanomolar range (Kd = 0.12 nM), indicating potent anticancer properties . Such compounds may reduce tumor acidity and inhibit cancer cell invasion.
  • Androgen Receptor Modulation : Research on tetrahydropyrazolo[1,5-a]pyridine derivatives has shown promising results in inhibiting AR-mediated signaling pathways, suggesting potential applications in treating prostate cancer .

Case Studies

  • Study on CAIX Inhibition : A study involving a series of methyl sulfamoyl-benzoates reported that compound 4b showed an intrinsic dissociation constant of 0.08 pM towards CAIX, highlighting its potential as a selective anticancer agent .
  • Androgen Receptor Antagonism : In vitro assays demonstrated that certain tetrahydropyrazolo[1,5-a]pyridine-fused steroids could effectively block AR activity, suggesting their utility in managing conditions like prostate cancer .

Comparative Analysis of Related Compounds

Compound NameAffinity for CAIXMechanism of ActionReference
Methyl 5-sulfamoyl-benzoateKd = 0.12 nMInhibits CAIX
Tetrahydropyrazolo steroidModulates ARAR inhibition
Methyl 4-(N-sulfamoyl)benzoateNot specifiedPotential CA inhibitorN/A

Comparison with Similar Compounds

Compound 27

  • Structure : (Methyl)(S)-4-((7-methyl-4-oxo-5-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methyl)benzoate .
  • Key Features :
    • Contains a trifluoromethylphenyl group at position 3.
    • Features a methyl-substituted tetrahydropyrazolo[1,5-a]pyrazine core.
  • Synthesis :
    • Prepared via Negishi coupling using methyl 4-(bromomethyl)benzoate and Pd(dba)₂/CPhos catalyst.
    • Yield: 35% .

Compound 1l

  • Structure: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate .
  • Key Features: Nitrophenyl and cyano substituents enhance electron-withdrawing properties. Imidazo[1,2-a]pyridine core differs in ring fusion compared to the pyrazolo[1,5-a]pyridine scaffold.
  • Synthesis :
    • One-pot two-step reaction with a yield of 51% .

Ligand L2PYD3

  • Structure : N,N-Dimethyl-4-[(6r)-6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl]benzenesulfonamide .
  • Key Features :
    • Incorporates a pyrrolopyridine moiety and a dimethylsulfonamide group.
    • Reported as a kinase inhibitor in drug discovery pipelines .

Physicochemical and Spectroscopic Data Comparison

Compound Core Structure Substituents Yield Key Spectroscopic Data (NMR, MS)
Target Compound Pyrazolo[1,5-a]pyridine Sulfamoyl-methylbenzoate N/A Not reported in provided evidence
Compound 27 Pyrazolo[1,5-a]pyrazine Trifluoromethylphenyl, methyl, oxo 35% ¹H/¹³C/¹⁹F NMR; HRMS (ESI) confirmed
Compound 1l Imidazo[1,2-a]pyridine Nitrophenyl, cyano, phenethyl 51% ¹H/¹³C NMR; IR (ν=2245 cm⁻¹ for CN); HRMS (ESI) m/z 599.1932 [M+H]⁺
Ligand L2PYD3 Pyrazolo[1,5-a]pyrazine Pyrrolopyridine, dimethylsulfonamide N/A Ligand database entry (no experimental spectra); associated with kinase inhibition bioassays

Functional Group Impact on Bioactivity

  • Sulfonamide/Sulfamoyl Groups : The sulfamoyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to the dimethylsulfonamide in L2PYD3 .
  • Electron-Withdrawing Substituents : The trifluoromethyl group in Compound 27 improves metabolic stability, whereas the nitro group in Compound 1l may increase reactivity .

Preparation Methods

Retrosynthetic Analysis

The synthesis of methyl 4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzoate can be approached through several retrosynthetic pathways, each offering distinct advantages. The primary disconnections involve:

  • Formation of the N-S bond between the tetrahydropyrazolo[1,5-a]pyridin-3-yl-methyl amine and the sulfonyl group
  • Construction of the tetrahydropyrazolo[1,5-a]pyridine core
  • Preparation of the methyl 4-sulfamoylbenzoate component

These disconnections lead to readily accessible starting materials and employ established synthetic methodologies as outlined in the following sections.

Synthesis of Tetrahydropyrazolo[1,5-a]pyridine Core

Cyclization-Based Approaches

One efficient approach for preparing the tetrahydropyrazolo[1,5-a]pyridine scaffold involves the recyclization of N-arylitaconimides with aminopyrazoles. This method offers regioselective access to the desired heterocyclic system through a cascade reaction mechanism. As detailed in the research by Russian scientists, the reaction is conducted in isopropyl alcohol with acetic acid, providing selective formation of pyrazolo[1,5-a]pyrimidines or related heterocycles depending on the substituents present on the aminopyrazole starting material.

Catalytic Methods for Pyrazole Formation

Alternative strategies involve palladium-catalyzed reactions for constructing the pyrazole portion of the tetrahydropyrazolo[1,5-a]pyridine system. As described in search result, a general procedure for synthesizing pyrazole derivatives utilizes a catalyst system comprising Pd(OAc)₂, Cu(OAc)₂, and phenanthroline in toluene under microwave irradiation at 150°C for 30 minutes. This method provides an efficient route to 1,3,4-trisubstituted pyrazoles and fused bicyclic pyrazoles, which are structural components of the target molecule.

Substitution Patterns and Optimization

The 2-position of the pyrazolo[1,5-a]pyridine can be functionalized with various substituents, including alkyl, substituted alkyl, aryl, and halogens. Common substituents include methyl, ethyl, propyl, isopropyl, tert-butyl, sec-butyl, phenyl, halophenyl, and methoxyphenyl groups. Additional functionalization at the 3-position can be achieved through acylation reactions to introduce reactive groups for further transformation.

Table 1: Conditions for Synthesis of Tetrahydropyrazolo[1,5-a]pyridine Derivatives

Method Reaction Conditions Catalyst Solvent Temperature Time Yield Range Reference
Recyclization of N-arylitaconimides Aminopyrazoles, acetic acid None specified Isopropyl alcohol Reflux Not specified Not reported
Palladium-catalyzed cyclization Hydrazones Pd(OAc)₂, Cu(OAc)₂, phenanthroline Toluene 150°C (microwave) 30 min Not reported
Substitution at 2-position Various alkylating/arylating agents Not specified Not specified Not specified Not specified Not reported

Preparation of Methyl 4-Sulfamoylbenzoate Component

Direct Esterification Methods

The methyl 4-sulfamoylbenzoate component can be prepared through direct esterification of the corresponding carboxylic acid. Similar transformations have been reported for related compounds, such as methyl 4-[(1-methylpyrazol-3-yl)sulfamoyl]benzoate. The procedure typically involves the use of methanol under acidic conditions or alternative esterification reagents such as trimethylsilyldiazomethane.

Sulfonylation Strategies

Introduction of the sulfamoyl group can be achieved through various sulfonylation protocols. For instance, methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate represents an example of a structurally related compound containing both sulfamoyl and methyl benzoate functionalities. The sulfonylation typically proceeds via the corresponding sulfonyl chloride intermediate, which can react with appropriate amines to form the desired N-S bond.

Boronic Ester Building Blocks

Another valuable approach involves the use of boronic ester building blocks, such as methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. These compounds serve as versatile intermediates for subsequent coupling reactions. As detailed in result, methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be prepared according to the method reported by T. Ishiyama et al., J. Org. Chem., 60, 7508 (1995). This boronic ester can participate in palladium-catalyzed coupling reactions to introduce the benzoate functionality in complex molecules.

Table 2: Experimental Conditions for Preparing Sulfamoyl Benzoate Derivatives

Target Component Reagents Catalyst Solvent Temperature Time Yield Reference
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Not specified in search results Not specified Not specified Not specified Not specified Not reported
Methyl 4-[(1-methylpyrazol-3-yl)sulfamoyl]benzoate Not specified in search results Not specified Not specified Not specified Not specified Not reported
Sulfonyl chloride intermediates Not specified in search results Not specified Not specified Not specified Not specified Not reported

Coupling Strategies for Target Compound Synthesis

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent powerful tools for constructing complex molecules. For instance, the Negishi coupling protocol described in search result offers an approach for forming carbon-carbon bonds. This end-to-end process includes synthesis, work-up, purification, and post-purification with minimal human intervention.

A typical procedure involves:

  • Preparation of the organozinc reagent
  • Catalyst preparation (e.g., Pd(dba)₂ and XPhos)
  • Coupling reaction in THF or other suitable solvents
  • Automated workup and purification

The conditions employed for similar couplings, as described in result, utilize tetrakis(triphenylphosphine)palladium(0) as a catalyst in DMF at 100°C. This approach could be adapted for forming the linkage between the tetrahydropyrazolo[1,5-a]pyridine core and a suitably functionalized benzoate component.

N-Sulfonylation Reactions

For forming the critical N-S bond, N-sulfonylation reactions provide a direct approach. Similar transformations have been reported for compounds such as N-(3-methylphenyl)-5-methylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-amine. The reaction typically involves:

  • Activation of the sulfonyl component (as a sulfonyl chloride)
  • Reaction with the amine component under basic conditions
  • Purification of the resulting sulfonamide

Alternative Coupling Approaches

Beyond palladium catalysis, alternative coupling strategies may involve:

  • Direct alkylation of sulfonamides with suitable electrophiles
  • Reductive amination approaches for introducing the methyl linkage
  • Copper-catalyzed N-arylation for forming N-S bonds

Table 3: Coupling Conditions for N-S Bond Formation

Method Reagents Catalyst Solvent Temperature Time Additional Information Reference
Negishi coupling Organozinc reagent, aryl halide Pd(dba)₂, XPhos THF Not specified Not specified Automated workup procedure
Palladium-catalyzed coupling Boronic ester, aryl halide Pd(PPh₃)₄ DMF 100°C Not specified Used for related structures
Copper-mediated coupling Not specified in search results Not specified Not specified Not specified Not specified Potential alternative approach Not specified

Purification and Characterization Techniques

Chromatographic Purification

Purification of the target compound and its intermediates typically employs chromatographic techniques. As described in search result, purification of related compounds involves:

  • Removal of insoluble materials by filtration
  • Solvent removal under reduced pressure
  • Purification by silica gel column chromatography (e.g., using hexane/ethyl acetate as eluent)
  • Optional recrystallization (e.g., from ethyl acetate) to obtain analytically pure material

Spectroscopic Characterization

Comprehensive characterization of the target compound would include:

  • NMR spectroscopy (¹H and ¹³C)
  • Mass spectrometry (HRMS)
  • IR spectroscopy
  • Elemental analysis
  • HPLC purity determination

For related compounds, such as 3-benzyl-1-methyl-1H-indazole, characterized in search result, the following spectroscopic data has been reported:

  • ¹H NMR (chloroform-d, 400 MHz): δ 7.5–7.5 (m, 1H), 7.3–7.4 (m, 3H), 7.2–7.3 (m, 3H), 7.2–7.2 (m, 1H), 7.0–7.1 (m, 1H), 4.33 (s, 2H), 4.03 (s, 3H)
  • ¹³C NMR (chloroform-d, 101 MHz): δ 143.8, 141.1, 139.3, 128.7, 128.4, 126.2, 126.1, 120.7, 119.8, 108.9, 35.2, 33.7
  • High-resolution mass spectrometry: calculated for C₁₅H₁₄N₂ + H⁺: 223.1235, found: 223.1201
  • Purity: 94% qNMR purity; 99% HPLC purity

Similar analytical data would be expected for the target compound, with appropriate adjustments for its specific structural features.

Optimized Synthetic Route for Target Compound

Based on the available literature and precedents for related compounds, the following represents an optimized synthetic route for preparing this compound:

Preparation of Tetrahydropyrazolo[1,5-a]pyridine Core

The tetrahydropyrazolo[1,5-a]pyridine core can be prepared using methods similar to those described for related compounds in search results,, and. A potential approach involves cyclization reactions of appropriately substituted pyrazoles with suitable 4-carbon electrophiles.

Functionalization at 3-Position

Introduction of the methyl group at the 3-position could be achieved through:

  • Direct alkylation at the 3-position
  • Formylation followed by reduction
  • Installation of a reactive handle for subsequent coupling

Preparation of Methyl 4-Sulfamoylbenzoate Component

The methyl 4-sulfamoylbenzoate component can be prepared from methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate or related precursors through appropriate transformations to introduce the sulfamoyl functionality.

Final Coupling Step

The final coupling to form the target compound would involve reaction of the functionalized tetrahydropyrazolo[1,5-a]pyridine with the activated sulfamoyl benzoate component under appropriate conditions.

Table 4: Comprehensive Synthetic Route for the Target Compound

Step Transformation Reagents Conditions Expected Yield Key Considerations
1 Tetrahydropyrazolo[1,5-a]pyridine synthesis Aminopyrazoles, suitable cyclization partners Reflux in isopropyl alcohol with acetic acid 60-70% Regioselectivity of cyclization
2 3-Position functionalization Appropriate alkylating agents or formylation-reduction sequence Base, alkyl halide or formylation followed by reduction 70-80% Selectivity for 3-position
3 Methyl 4-sulfamoylbenzoate preparation Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, sulfonylation reagents Various conditions based on precursor 65-75% Control of sulfonylation
4 Final coupling Activated sulfamoyl component, functionalized tetrahydropyrazolo[1,5-a]pyridine Base, appropriate solvent, potentially catalytic 50-60% Formation of N-S bond
5 Purification Chromatography, potential recrystallization Silica gel chromatography, suitable recrystallization solvent 85-95% Removal of impurities

Q & A

Q. What are the optimal reaction conditions for synthesizing methyl 4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzoate?

Methodological Answer: The synthesis involves multi-step reactions, including:

  • Coupling Reactions : Use of sulfamoyl chloride intermediates to introduce the sulfamoyl group.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing transition states .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve yields in cross-coupling steps, as seen in analogous pyrazolo-pyrimidine syntheses .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization is critical for tracking reaction progress and minimizing side products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: A combination of techniques ensures structural validation:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, aromatic protons in the benzoate moiety appear at δ 7.5–8.2 ppm, while tetrahydropyrazolo-pyridine protons resonate at δ 2.5–4.0 ppm .
  • IR Spectroscopy : Confirms functional groups (e.g., sulfonamide N–H stretches at ~3250 cm⁻¹ and ester C=O at ~1700 cm⁻¹) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₂N₄O₄S: 390.1365; observed: 390.1362) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Methodological Answer: SAR analysis involves:

  • Functional Group Modification : Replace the methyl benzoate group with ethyl or aryl esters to alter lipophilicity and bioavailability. For example, ethyl esters in analogous compounds show improved antimicrobial activity .
  • Core Scaffold Variations : Introduce electron-withdrawing groups (e.g., -NO₂) to the tetrahydropyrazolo-pyridine ring to enhance binding affinity, as demonstrated in related sulfonamide derivatives .
  • Bioassay Integration : Test derivatives against target enzymes (e.g., carbonic anhydrase) to correlate structural changes with inhibitory potency. See Table 1 for examples:

Q. Table 1. SAR of Analogous Compounds

Compound NameStructural FeatureBiological ActivityReference
Methyl 4-[2-(Pyrrolo-pyrimidine)]benzoatePyrrolo-pyrimidine coreAntimicrobial (IC₅₀: 8 µM)
2-Ethyl-5,7-dimethyl-triazolo-pyrimidineDimethylated triazoleAnticancer (IC₅₀: 12 µM)

Q. How can conflicting spectral or physicochemical data between studies be resolved?

Methodological Answer: Discrepancies (e.g., melting points or NMR shifts) require:

  • Complementary Techniques : Use X-ray crystallography to resolve ambiguities in molecular geometry. For example, crystal structures of related sulfonamides confirm hydrogen-bonding patterns affecting solubility .
  • Reproducibility Checks : Standardize solvent systems for NMR (e.g., DMSO-d₆ vs. CDCl₃) to eliminate solvent-induced shifts .
  • Cross-Validation : Compare HRMS data with computational predictions (e.g., Gaussian-optimized molecular weights) to verify purity .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses with proteins (e.g., carbonic anhydrase IX). Parameters include a grid box centered on the active site and Lamarckian genetic algorithms .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD values (<2 Å indicates stable binding) .
  • Pharmacophore Mapping : Identify critical features (e.g., sulfonamide as a zinc-binding group) using Schrödinger’s Phase module .

Q. How can reaction byproducts be minimized during scale-up synthesis?

Methodological Answer:

  • Temperature Control : Maintain reactions at 0–5°C during sulfamoylation to prevent di-sulfonylation byproducts .
  • Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ for cross-coupling efficiency; Pd/C reduces metal leaching in large batches .
  • Purification : Use flash chromatography with gradient elution (hexane:EtOAc 7:3 to 1:1) to isolate the product from unreacted starting materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.